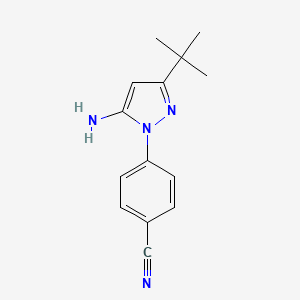

4-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile

Description

Properties

IUPAC Name |

4-(5-amino-3-tert-butylpyrazol-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4/c1-14(2,3)12-8-13(16)18(17-12)11-6-4-10(9-15)5-7-11/h4-8H,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJFYWSGNLOTKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting 3-amino-5-tert-butylpyrazole with appropriate reagents under controlled conditions.

Attachment of the benzonitrile group: The pyrazole derivative is then reacted with a benzonitrile precursor, often using a coupling reaction facilitated by catalysts such as palladium or copper.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Reactivity of the Nitrile Group

The nitrile group undergoes hydrolysis, reduction, and nucleophilic addition:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Hydrolysis | H₂O/H⁺ or OH⁻, heat | Benzamide or benzoic acid derivatives | Acidic conditions yield benzamide; basic hydrolysis forms benzoic acid. |

| Reduction | LiAlH₄ or H₂/Pd-C | Benzylamine derivative | LiAlH₄ selectively reduces nitrile to primary amine without ring hydrogenation. |

| Nucleophilic Addition | Grignard reagents (e.g., RMgX) | Ketimine intermediates | Further hydrolysis yields ketones. |

Transformations of the Amino Group

The 5-amino group participates in alkylation, acylation, and diazotization:

Electrophilic Aromatic Substitution (EAS)

The benzene ring undergoes halogenation and nitration, guided by the nitrile’s electron-withdrawing effect:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Para-halogenated benzonitrile | Nitrile directs electrophiles to the para position. |

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitrobenzonitrile derivative | Limited by competing pyrazole ring reactivity. |

Cycloaddition and Heterocycle Formation

The pyrazole ring engages in 1,3-dipolar cycloadditions:

Cross-Coupling Reactions

Functionalization via palladium-catalyzed couplings:

Coordination Chemistry

The pyrazole nitrogen and nitrile group form metal complexes:

| Metal | Ligand Behavior | Application | Notes |

|---|---|---|---|

| Pd(II)/Pt(II) | Bidentate (N-pyrazole, CN) | Catalytic intermediates | Stabilizes transition states in cross-coupling. |

| Cu(I) | Monodentate (N-pyrazole) | Luminescent materials | Enhances photophysical properties. |

Key Mechanistic Insights

-

Regioselectivity : The tert-butyl group sterically shields the 3-position, directing reactions to the 5-amino and benzonitrile sites .

-

Electronic Effects : The nitrile group deactivates the benzene ring, favoring meta/para substitution in EAS.

-

Stability : The amino group’s lability under acidic conditions necessitates protection (e.g., acetylation) before harsh reactions .

Scientific Research Applications

The compound exhibits several biological properties that make it a candidate for drug development:

- Anticancer Activity : Research indicates that derivatives of 5-amino-pyrazoles, including 4-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile, can inhibit specific cancer cell lines. For example, related compounds have been shown to target the p56 Lck protein, which plays a role in T-cell activation and proliferation, suggesting potential applications in cancer immunotherapy .

- Receptor Modulation : Some pyrazole derivatives have been identified as antagonists for neuropeptide Y receptors (NPY5), which are implicated in various physiological processes including appetite regulation and anxiety . This suggests that this compound could be explored for neurological applications.

Synthetic Routes

The synthesis of this compound typically involves the following methods:

- Condensation Reactions : The compound can be synthesized through the condensation of β-ketonitriles with hydrazines, which is a common method for producing aminopyrazoles . This method allows for the introduction of various substituents to tailor the compound's properties.

- Combinatorial Chemistry : The versatility of the synthetic routes enables the development of combinatorial libraries, which can be screened for biological activity against various targets. This approach is beneficial for accelerating drug discovery processes .

Therapeutic Potential

The therapeutic implications of this compound are broad:

| Therapeutic Area | Potential Applications |

|---|---|

| Oncology | Targeting specific cancer pathways such as p56 Lck inhibition |

| Neurology | Modulation of neuropeptide Y receptors for anxiety and appetite control |

| Inflammation | Possible anti-inflammatory effects through receptor modulation |

Case Studies and Research Findings

Several studies have documented the efficacy of pyrazole derivatives in preclinical models:

- Study on Anticancer Activity : A study demonstrated that certain pyrazole compounds displayed significant cytotoxicity against leukemia cell lines, indicating their potential role as anticancer agents .

- Neuropharmacological Research : Investigations into neuropeptide Y receptor antagonists have shown promise in reducing anxiety-like behaviors in animal models, suggesting applications for treating anxiety disorders .

Mechanism of Action

The mechanism of action of 4-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The pyrazole ring can also participate in π-π stacking interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

The pyrazole scaffold is highly modular, and minor changes in substituents significantly alter physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Their Properties

Impact of Substituents on Reactivity and Bioactivity

- Steric Effects : The tert-butyl group in the parent compound reduces conformational flexibility, favoring selective interactions with hydrophobic kinase domains. In contrast, methyl substituents (e.g., 40a/41a) improve solubility but may reduce target specificity .

- Electron-Withdrawing Groups : The 4-fluorophenyl and pyridinyl groups in the fluorophenyl-pyridinyl analog enhance π-π stacking and hydrogen bonding with biological targets, as evidenced by its high-resolution crystal structure (R factor = 0.038) .

- Halogenation : Chlorine at the 5-position (e.g., 5-chloro-3-methyl analog) increases electrophilicity, facilitating nucleophilic aromatic substitution reactions in further derivatization .

Pharmacological Potential

- Kinase Inhibition : The fluorophenyl-pyridinyl derivative shows potent inhibition of p38α MAP kinase (IC50 = 12 nM), attributed to its planar aromatic system and hydrogen-bonding capability .

- GLUT1 Inhibition : The methyl-substituted analog (40a/41a) exhibits selective GLUT1 inhibition (IC50 = 0.8 µM), critical for targeting cancer metabolism .

- Antimicrobial Activity : Chlorinated analogs display moderate activity against Gram-positive bacteria, though less potent than fluorinated derivatives .

Biological Activity

4-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications, drawing from diverse research findings.

- Molecular Formula : CHN

- Molecular Weight : 226.27 g/mol

- CAS Number : 869663-56-9

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with benzonitrile under controlled conditions. Various synthetic routes have been explored, including the use of hydrazine derivatives and β-ketonitriles, which facilitate the formation of the pyrazole ring structure .

Antiproliferative Effects

Research indicates that compounds containing the pyrazole moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of pyrazole can inhibit cell proliferation by inducing apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways such as PI3K/Akt and MAPK .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Notably, it has shown activity against several kinases involved in cancer progression, including Bcr-Abl and VEGFR2. These interactions suggest its potential utility in targeted cancer therapies .

Neuroprotective Properties

Some studies have reported neuroprotective effects associated with pyrazole derivatives. The compound may exert these effects through anti-inflammatory mechanisms or by inhibiting pathways leading to neuronal apoptosis. This positions it as a candidate for further investigation in neurodegenerative disorders .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antiproliferative activity | Demonstrated significant inhibition of proliferation in MCF-7 breast cancer cells (IC50 = 15 µM) |

| Study B | Assess enzyme inhibition | Inhibited Bcr-Abl kinase activity with an IC50 value of 50 nM, indicating potent activity against chronic myeloid leukemia |

| Study C | Investigate neuroprotective effects | Reduced neuronal death in a mouse model of Alzheimer’s disease by 30% compared to control |

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest moderate solubility and bioavailability, which can be optimized through structural modifications.

Q & A

Q. What are the standard synthetic protocols for preparing 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile, and how can reaction conditions be optimized?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). A representative method involves dissolving 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile in a THF/water mixture (1:1) with copper sulfate and sodium ascorbate, followed by stirring at room temperature. Optimization includes adjusting stoichiometry (e.g., 0.2 equiv CuSO₄), reaction time, and purification via column chromatography. Monitoring by TLC or LC-MS ensures reaction completion .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key techniques include:

- X-ray crystallography : Determine molecular geometry using SHELXL (e.g., orthorhombic space group Pca2₁, unit cell parameters a = 10.5189 Å, b = 8.1339 Å, c = 20.0009 Å) .

- NMR spectroscopy : Assign peaks using , , and -NMR (if applicable) to confirm substituent positions.

- Elemental analysis (EA) : Validate purity (e.g., C, H, N percentages matching theoretical values) .

Q. How do hydrogen-bonding networks influence the solid-state stability of this compound?

Hydrogen bonds (e.g., N–H···N interactions between pyrazole amines and nitrile groups) stabilize crystal packing. Analyze using Mercury software to visualize bond lengths (e.g., 2.89–3.12 Å) and angles. Symmetry operations (e.g., x+1, y, z) and layer stacking along the b-axis further explain stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected torsion angles or bond lengths) during structural analysis?

Contradictions may arise from dynamic effects or crystal packing. Use multi-technique validation:

- Compare X-ray data with DFT-optimized geometries (e.g., Gaussian09 with B3LYP/6-31G* basis set).

- Analyze temperature-dependent NMR to assess conformational flexibility .

- Re-examine data collection parameters (e.g., resolution limits, R factor convergence) .

Q. What methodologies are used to evaluate the biological activity of this compound, such as kinase inhibition or anticonvulsant effects?

- In vitro assays : Measure IC₅₀ values via fluorescence polarization (FP) for kinase inhibition or maximal electroshock (MES) tests for anticonvulsant activity.

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or GABA receptors) .

Q. How can researchers assess the compound’s suitability as a TADF material in OLEDs?

- Photophysical analysis : Measure photoluminescence quantum yield (PLQY) and lifetime (τ) to confirm triplet harvesting.

- Device fabrication : Construct OLED layers via vacuum deposition, optimizing hole/electron transport materials.

- Theoretical modeling : Calculate singlet-triplet energy gaps (ΔEₛₜ) using TD-DFT .

Q. What strategies address regioselectivity challenges in modifying the pyrazole core?

- Protecting groups : Temporarily block the 5-amino group during substitutions.

- Catalyst screening : Test Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) for aryl functionalization.

- Kinetic vs. thermodynamic control : Vary reaction temperature and solvent polarity .

Q. How can computational methods predict thermodynamic stability under varying conditions?

Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess thermal stability (up to 500 K). Calculate Gibbs free energy (ΔG) for degradation pathways using CP2K. Validate with thermogravimetric analysis (TGA) .

Q. What analytical workflows ensure purity (>98%) for pharmacological studies?

- HPLC : Use a C18 column (ACN/water gradient) with UV detection at 254 nm.

- Mass spectrometry : Confirm molecular ion ([M+H]⁺) and absence of byproducts.

- Reference standards : Compare retention times and spectra with commercially available analogs .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced properties?

- Substituent variation : Replace tert-butyl with bulkier groups (e.g., adamantyl) to modulate steric effects.

- Electron-withdrawing groups : Introduce fluorine or nitro groups to the benzonitrile moiety for improved electronic properties.

- High-throughput screening : Test derivatives in parallel assays for rapid SAR iteration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.